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Compound of Interest

Compound Name: 2-(Methylamino)-4,6-pyrimidinediol

Cat. No.: B3332168

This technical guide provides a comprehensive overview of the basic properties, synthesis, and
potential biological activities of 2-(Methylamino)-4,6-pyrimidinediol for researchers,
scientists, and drug development professionals.

Core Properties

2-(Methylamino)-4,6-pyrimidinediol, with the CAS number 87474-58-6, is a pyrimidine
derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene but
with two nitrogen atoms at positions 1 and 3 of the six-member ring. They are foundational
components of nucleic acids (cytosine, thymine, and uracil) and are present in many synthetic
and natural products with diverse biological activities.

Physicochemical Properties

Quantitative data for 2-(Methylamino)-4,6-pyrimidinediol is limited in the public domain. The
following table summarizes available and predicted physicochemical properties.
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Property Value Source
Molecular Formula C5H7N302

Molecular Weight 141.13 g/mol

CAS Number 87474-58-6

Multiple values are likely due
to the presence of both acidic

Predicted pKa (diol) and basic (methylamino) Predicted
groups. Precise experimental

determination is required.

Moderately soluble in water
due to polar functional groups
capable of hydrogen bonding.
Predicted Solubility Solubility is expected to be Predicted
higher in polar organic
solvents like ethanol and
DMSO.

Expected to be stable under
standard laboratory conditions.
The diol tautomer may be
. ) o Inferred from related
Stability susceptible to oxidation. The q
compounds
stability of pyrimidine P
derivatives can be influenced

by pH and light exposure.

Tautomerism

2-(Methylamino)-4,6-pyrimidinediol can exist in several tautomeric forms due to the presence
of hydroxyl and amino groups on the pyrimidine ring. The keto-enol and amine-imine
tautomerism significantly influences its chemical reactivity and biological interactions. The
predominant tautomeric form in different solvents and physiological conditions would require
experimental verification, for instance, through NMR spectroscopy.[1]

Synthesis and Characterization
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A plausible synthetic route for 2-(Methylamino)-4,6-pyrimidinediol involves the condensation
of a substituted guanidine with a malonic acid derivative. While a specific protocol for this
compound is not readily available, a general procedure can be adapted from the synthesis of
similar 2-amino-4,6-dihydroxypyrimidines.[2][3]
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Figure 1: General synthesis workflow for 2-(Methylamino)-4,6-pyrimidinediol.

Experimental Protocol: Synthesis

Materials:

e Methylguanidine hydrochloride
e Diethyl malonate

e Sodium ethoxide

» Absolute ethanol

e Hydrochloric acid (1 M)

» Deionized water

Procedure:
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A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol
under an inert atmosphere (e.g., argon or nitrogen).

Methylguanidine hydrochloride is added to the sodium ethoxide solution and stirred until the
salt is fully dissolved, forming the free base.

Diethyl malonate is added dropwise to the reaction mixture at room temperature.

The mixture is then heated to reflux for 4-6 hours. The progress of the reaction should be
monitored by Thin Layer Chromatography (TLC).

After completion, the reaction mixture is cooled to room temperature, and the solvent is
removed under reduced pressure.

The resulting solid is dissolved in a minimum amount of water, and the solution is acidified
with 1 M HCI to a pH of approximately 5-6 to precipitate the product.

The precipitate is collected by vacuum filtration, washed with cold water and ethanol, and
then dried under vacuum.

Further purification can be achieved by recrystallization from a suitable solvent system (e.qg.,
ethanol/water).

Characterization

The synthesized 2-(Methylamino)-4,6-pyrimidinediol should be characterized using standard
analytical techniques to confirm its structure and purity.

The following tables provide predicted spectral data for 2-(Methylamino)-4,6-pyrimidinediol.
These predictions can serve as a reference for experimental data.

Table 1: Predicted 1H NMR Chemical Shifts (ppm) Prediction based on computational models;
actual shifts may vary depending on solvent and experimental conditions.[4][5][6][7]
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Proton Predicted Shift (ppm) Multiplicity
Pyrimidine C5-H ~5.0-55 Singlet
N-CH3 ~2.8-3.2 Singlet

N-H (amino) ~6.5-7.5 Broad Singlet
O-H (hydroxyl) ~9.0-11.0 Broad Singlet

Table 2: Predicted 13C NMR Chemical Shifts (ppm) Prediction based on computational models;

actual shifts may vary depending on solvent and experimental conditions.[4][5][6][7]

Carbon Predicted Shift (ppm)
C2 ~155 - 160

C4, C6 ~160 - 165

C5 ~80 -85

N-CH3 ~25-30

Table 3: Predicted Key IR Absorption Bands (cm-1) Prediction based on characteristic

functional group frequencies.[8][9][10][11]

Functional Group

Wavenumber (cm-1)

Intensity

O-H Stretch (hydroxyl) 3200 - 3600 Broad, Strong
N-H Stretch (amino) 3100 - 3500 Medium

C-H Stretch (methyl) 2850 - 3000 Medium

C=0 Stretch (keto tautomer) 1650 - 1700 Strong

C=N Stretch (pyrimidine ring) 1550 - 1650 Medium-Strong
C=C Stretch (pyrimidine ring) 1450 - 1600 Medium

Instrumentation:
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o Electrospray lonization Mass Spectrometer (ESI-MS)
Procedure:

o Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or
acetonitrile).

Infuse the solution directly into the ESI source.

Acquire the mass spectrum in both positive and negative ion modes.

The expected [M+H]+ ion would be at m/z 142.1, and the [M-H]- ion at m/z 140.1.

Perform tandem mass spectrometry (MS/MS) on the parent ions to obtain fragmentation
patterns for structural confirmation.[12][13][14][15][16]

Potential Biological Activities and Signaling
Pathways

While specific biological data for 2-(Methylamino)-4,6-pyrimidinediol is not extensively
documented, the pyrimidine scaffold is a well-established pharmacophore with a broad range of
biological activities.[17] Derivatives of 2-aminopyrimidine have shown potential as anti-
inflammatory, antimicrobial, and anticancer agents.[18][19][20][21]

Hypothetical Signaling Pathway Involvement

Based on the known activities of similar pyrimidine derivatives, 2-(Methylamino)-4,6-
pyrimidinediol could potentially modulate inflammatory pathways. For instance, some
pyrimidine derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are
key in the inflammatory response.
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Figure 2: Hypothetical anti-inflammatory signaling pathway for 2-(Methylamino)-4,6-
pyrimidinediol.

Experimental Protocol: In Vitro Biological Evaluation

Objective: To determine the inhibitory effect of 2-(Methylamino)-4,6-pyrimidinediol on COX-1
and COX-2 enzymes.

Materials:

e COX-1 and COX-2 enzyme preparations

e Arachidonic acid (substrate)

¢ N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
e Test compound (2-(Methylamino)-4,6-pyrimidinediol)

» Positive controls (e.g., ibuprofen for COX-1/2, celecoxib for COX-2)

e 96-well microplate reader

Procedure:

Prepare a stock solution of the test compound in DMSO.

» In a 96-well plate, add the appropriate buffer, heme, and either COX-1 or COX-2 enzyme.

e Add various concentrations of the test compound or control to the wells.

e Pre-incubate the plate at room temperature for 10 minutes.

« Initiate the reaction by adding arachidonic acid and TMPD.

o Measure the absorbance at 590 nm over time.

e Calculate the rate of reaction and determine the percentage of inhibition for each
concentration of the test compound.
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e Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the
enzyme activity.

Conclusion

2-(Methylamino)-4,6-pyrimidinediol is a pyrimidine derivative with potential for further
investigation in medicinal chemistry. This technical guide provides a foundational
understanding of its basic properties, a plausible synthetic route, and methods for its
characterization and biological evaluation. The predicted data and generalized protocols herein
serve as a starting point for researchers to experimentally determine the specific characteristics
and activities of this compound. Further studies are warranted to elucidate its precise
physicochemical properties, tautomeric forms, and biological mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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